molecular formula C22H20N2O4 B2722230 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-65-5

8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2722230
CAS No.: 883955-65-5
M. Wt: 376.412
InChI Key: PGBBPOXLFBVNPT-UHFFFAOYSA-N
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Description

8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule based on the chromeno[2,3-d]pyrimidine-dione scaffold, a heterocyclic framework of significant interest in medicinal chemistry for its diverse biological activities . This compound is of high value in oncological and immunological research, primarily for its potential as an NF-κB pathway inhibitor . The NF-κB signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers and autoimmune diseases. By targeting this pathway, this compound serves as a critical tool for investigating novel therapeutic strategies . The structural core of chromeno[2,3-d]pyrimidine-diones is known to be explored for the development of potent apoptotic inducers, which can trigger programmed cell death in malignant cells . Furthermore, closely related chromene compounds have demonstrated substantial antimicrobial and antiproliferative effects in scientific studies, showing activity against various human pathogens and cancer cell lines with promisingly low IC50 values, indicating high potency . Researchers will find this high-purity compound essential for in vitro assays, mechanism-of-action studies, and as a lead structure in the design of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-4-5-18-23-21-19(22(26)24(18)14-8-6-13(2)7-9-14)20(25)16-11-10-15(27-3)12-17(16)28-21/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBBPOXLFBVNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach includes the condensation of a suitable chromone derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using batch or continuous flow reactors. The process would involve optimizing reaction parameters to maximize yield and purity while minimizing by-products. Advanced purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl groups in the chromeno-pyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Properties : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems.
  • Anticancer Activity : Preliminary studies indicate that derivatives of chromeno-pyrimidine compounds can inhibit cell proliferation in various cancer cell lines, suggesting that modifications to this structure may enhance its efficacy against tumors .
  • Antimicrobial Effects : In vitro studies reveal that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Biological Research

The compound serves as a model for studying cellular processes and enzyme interactions. Its ability to interact with specific molecular targets allows researchers to investigate mechanisms of action related to inflammation and cancer biology.

Chemical Synthesis

In organic chemistry, 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is utilized as a building block for synthesizing more complex molecules. The compound's reactivity can be exploited in various multi-step organic reactions, including oxidation and reduction processes:

  • Oxidation Reactions : The methoxy and propyl groups can undergo oxidation to yield aldehydes or carboxylic acids.
  • Reduction Reactions : Carbonyl groups in the chromeno-pyrimidine core can be reduced to form alcohol derivatives.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of chromeno-pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, highlighting the importance of structural modifications for enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound exhibited strong antimicrobial activity against multiple bacterial strains. The findings suggest that further development could lead to new antimicrobial agents derived from chromeno-pyrimidine structures.

Mechanism of Action

The mechanism of action of 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substitution Patterns

  • Phenylethyl vs. p-Tolyl Substituents: A closely related analog, 8-methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione (CAS: 900269-23-0), replaces the p-tolyl group with a phenylethyl chain. This substitution increases molecular weight (390.4 vs. 386.4 g/mol for p-tolyl) and lipophilicity (XLogP3: 3.7 vs.
  • Chlorobenzylidene Derivatives: Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a) feature halogenated aromatic rings and hydrazinyl groups. These substituents increase hydrogen-bond acceptor capacity (e.g., 5 acceptors in 8a vs. 5 in the target compound) but reduce metabolic stability due to higher reactivity .

Key Physicochemical Differences

Compound Name Molecular Weight (g/mol) XLogP3 Rotatable Bonds Polar Surface Area (Ų) Notable Substituents
Target Compound (p-tolyl) 390.4 3.7 6 68.2 8-methoxy, 2-propyl, 3-p-tolyl
Phenylethyl Analog 390.4 3.7 6 68.2 8-methoxy, 2-propyl, 3-phenethyl
8a (Chlorobenzylidene) ~450 (estimated) ~4.2 5 ~85 2-chlorophenyl, hydrazinyl
3-Amino-8-hydroxy-4-imino Derivative ~350 (estimated) ~2.5 4 ~95 8-hydroxy, 4-imino, 3-amino

Stability and Reactivity

  • Hydrazine Derivatives : Compounds like 8a–c are prone to oxidation due to hydrazine groups, limiting shelf-life .
  • Methoxy vs. Hydroxy Groups : The target compound’s 8-methoxy group enhances metabolic stability compared to 8-hydroxy analogs (e.g., compound 1), which are susceptible to glucuronidation .

Biological Activity

8-Methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including methoxy, propyl, and p-tolyl substituents, confer distinctive chemical properties and reactivity.

Chemical Structure

The IUPAC name for this compound is 8-methoxy-3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione. Its molecular formula is C22H20N2O4C_{22}H_{20}N_{2}O_{4} with a molecular weight of 364.41 g/mol. The structure can be represented as follows:

InChI InChI 1S C22H20N2O4 c1 4 5 18 23 21 19 22 26 24 18 14 8 6 13 2 7 9 14 20 25 16 11 10 15 27 3 12 17 16 28 21 h6 12H 4 5H2 1 3H3\text{InChI InChI 1S C22H20N2O4 c1 4 5 18 23 21 19 22 26 24 18 14 8 6 13 2 7 9 14 20 25 16 11 10 15 27 3 12 17 16 28 21 h6 12H 4 5H2 1 3H3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Its potential as an anticancer agent is also under investigation due to its ability to modulate cellular processes critical for tumor growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer properties of chromeno-pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the chromeno-pyrimidine structure can enhance its efficacy against cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can reduce inflammation by targeting specific inflammatory pathways. This effect is mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of methoxy and p-tolyl groups significantly influences the biological activity of chromeno-pyrimidine derivatives. Modifications in these substituents can lead to variations in potency and selectivity against specific biological targets .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInhibition of cell proliferation in A431 vulvar epidermal carcinoma cells
AntimicrobialInhibition of growth in Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of chromeno-pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties were assessed using agar diffusion methods against multiple bacterial strains. The results revealed that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Q & A

Q. Example NMR Data (DMSO-d₆) :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)3.82Singlet
Propyl (-CH₂CH₂CH₃)0.92 (t), 1.65 (m)Triplet, Multiplet
p-Tolyl aromatic protons7.12–7.35Multiplet

Advanced: How can reaction yields be optimized for introducing methoxy and propyl groups?

Answer:
Optimization requires systematic variation of:

  • Reagent stoichiometry : Excess alkylating agents (e.g., methyl iodide for methoxy groups) improve substitution efficiency .
  • Temperature control : Microwave irradiation at 120°C minimizes side reactions (e.g., demethylation) .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving hydrophobic substituents .
  • Purification : Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) resolves byproducts from propyl-group introduction .

Advanced: How to resolve discrepancies in spectral data interpretation for chromeno[2,3-d]pyrimidine derivatives?

Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • X-ray validation : Single-crystal studies (e.g., R factor < 0.05) confirm proton positions and ring conformations .
  • 2D NMR : COSY and NOESY correlations distinguish between rotational isomers (e.g., p-tolyl orientation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Advanced: What experimental approaches evaluate the biological activity of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., CDK2) using fluorescence-based assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target identification : Docking studies (AutoDock Vina) using crystal structures from PDB (e.g., 1AQ1 for CDKs) .
  • Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Advanced: How to address low solubility in pharmacological studies?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-position .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .

Basic: What are common synthetic byproducts, and how are they characterized?

Answer:

  • Demethylation products : Detected via LC-MS (m/z [M+H]+ −14 Da) .
  • Ring-opened intermediates : Identified by IR peaks at ~1650 cm⁻¹ (amide C=O) .
  • Isomeric impurities : Resolved using chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .

Advanced: Can computational methods predict reactivity trends for structural analogs?

Answer:
Yes. Key approaches include:

  • Reactivity indices : Fukui functions (calculated via Gaussian 09) identify nucleophilic/electrophilic sites .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with biological activity .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) with target proteins .

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